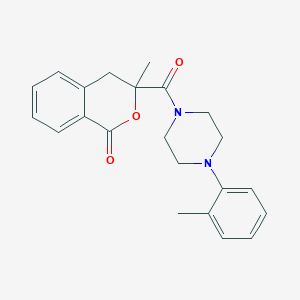

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

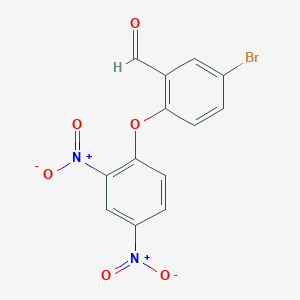

The compound “N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Wissenschaftliche Forschungsanwendungen

DNA Recognition and Gene Expression Control

This compound is related to polyamides containing N-methylimidazole (Im) and N-methylpyrrole (Py), which can target specific DNA sequences in the minor groove of DNA. These polyamides are explored as potential medicinal agents for diseases like cancer. They can bind to DNA sequences with high specificity, influencing gene expression (Chavda et al., 2010).

Medicinal Chemistry Strategies

Medicinal chemistry strategies involve modifying the imidazo[1,2-a]pyrimidine moiety to reduce metabolism by aldehyde oxidase (AO). This is crucial in drug development, especially for drugs targeting the androgen receptor in prostate cancer. Altering the heterocycle or blocking the reactive site are effective strategies for reducing AO metabolism (Linton et al., 2011).

Cellular Permeability Studies

The cellular permeability of pyrrole-imidazole polyamides is significant in ensuring their effectiveness in mammalian cells. Studies have shown that linkers used in these compounds can affect their cellular permeability, which is crucial for their potential therapeutic applications (Liu & Kodadek, 2009).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines, related to the structure of this compound, have shown molluscicidal properties. These compounds have been screened for activity against snails, which are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Antibacterial and Anti-Inflammatory Activities

New derivatives related to the structure of this compound have shown promise as antibiotic and antibacterial drugs. These include thiazolo[5,4-d]pyrimidines and related compounds, which have been studied for their biological activities against various bacteria (Ahmed et al., 2018).

Anticancer and Anti-5-Lipoxygenase Agents

Some derivatives of this compound, specifically pyrazolopyrimidines, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds offer potential for development as therapeutic agents in cancer treatment (Rahmouni et al., 2016).

Corrosion Inhibition

Imidazoline derivatives, closely related to the compound , have been evaluated as corrosion inhibitors in acid media. Their electrochemical behavior and efficiency in preventing corrosion of metals like steel are significant for industrial applications (Cruz et al., 2004).

Eigenschaften

IUPAC Name |

N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c1-11-20-14(10-15(21-11)22-8-7-17-12(22)2)18-5-6-19-16(23)13-4-3-9-24-13/h3-4,7-10H,5-6H2,1-2H3,(H,19,23)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAPEOPWKVCYDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)

![5-Acetyl-2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2888624.png)

![3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2888631.png)

![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B2888635.png)

![3-Chloro-4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2888636.png)

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2888638.png)